molecular formula C8H16N2O3 B15233691 Diethyl-D-asparagine

Diethyl-D-asparagine

Cat. No.: B15233691
M. Wt: 188.22 g/mol
InChI Key: ACYJFVSEJUENGJ-ZCFIWIBFSA-N
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Description

Diethyl-D-asparagine is a derivative of the amino acid asparagine, where the hydrogen atoms of the amino group are replaced by ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-D-asparagine can be synthesized through the reaction of D-asparagine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction proceeds as follows:

D-Asparagine+Diethyl sulfateThis compound+Sodium sulfate\text{D-Asparagine} + \text{Diethyl sulfate} \rightarrow \text{this compound} + \text{Sodium sulfate} D-Asparagine+Diethyl sulfate→this compound+Sodium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl-D-asparagine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl-D-aspartic acid.

    Reduction: Reduction of this compound can yield this compound alcohol.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon and are carried out under an inert atmosphere.

Major Products

    Oxidation: Diethyl-D-aspartic acid

    Reduction: this compound alcohol

    Substitution: Various alkyl or aryl derivatives of this compound

Scientific Research Applications

Diethyl-D-asparagine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and metabolism.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

Diethyl-D-asparagine exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolic control of cell functions, particularly in nerve and brain tissue. The compound is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. It plays a crucial role in the synthesis of proteins and other essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • D-asparagine
  • Diethyl-L-asparagine
  • Diethyl-D-aspartic acid

Uniqueness

Diethyl-D-asparagine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2R)-4-amino-2-(diethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C8H16N2O3/c1-3-10(4-2)6(8(12)13)5-7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,12,13)/t6-/m1/s1

InChI Key

ACYJFVSEJUENGJ-ZCFIWIBFSA-N

Isomeric SMILES

CCN(CC)[C@H](CC(=O)N)C(=O)O

Canonical SMILES

CCN(CC)C(CC(=O)N)C(=O)O

Origin of Product

United States

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